molecular formula C20H40O B1580656 Octadecyl vinyl ether CAS No. 930-02-9

Octadecyl vinyl ether

Cat. No.: B1580656
CAS No.: 930-02-9
M. Wt: 296.5 g/mol
InChI Key: QJJDJWUCRAPCOL-UHFFFAOYSA-N
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Properties

IUPAC Name

1-ethenoxyoctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJDJWUCRAPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-96-7
Record name Poly(octadecyl vinyl ether)
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DSSTOX Substance ID

DTXSID2061305
Record name Octadecane, 1-(ethenyloxy)-
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Molecular Weight

296.5 g/mol
Source PubChem
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Physical Description

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS]
Record name Octadecane, 1-(ethenyloxy)-
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CAS No.

930-02-9, 9003-96-7
Record name Octadecyl vinyl ether
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Record name Octadecyl vinyl ether
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Record name Octadecane, 1-(ethenyloxy)-, homopolymer
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Record name Vinyl octadecyl ether
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Record name Octadecane, 1-(ethenyloxy)-
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Record name Octadecane, 1-(ethenyloxy)-
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Record name 1-(vinyloxy)octadecane
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Record name OCTADECYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octadecyl vinyl ether?

A1: The molecular formula of this compound is C20H40O, and its molecular weight is 296.53 g/mol.

Q2: How does the molecular arrangement of ODVE influence its polymerization?

A: ODVE exhibits polymorphism, meaning it can exist in different crystalline forms. Research has shown that the specific crystalline form of ODVE significantly impacts its polymerization behavior during gamma-ray irradiation. For instance, the sub α form demonstrates higher polymerizability than the α or β forms. []

Q3: Can this compound be used in emulsion polymerization?

A: While ODVE itself doesn't readily copolymerize in emulsion polymerization, its hydrolysis product, 1-octadecanol, acts as a coemulsifier, resulting in highly viscous latexes. []

Q4: How does the presence of this compound impact the thermal properties of copolymers?

A: Incorporating ODVE into copolymers can influence their thermal stability. For instance, copolymers of ethyl 4-maleimidobenzoate with isobutyl vinyl ether or isooctyl vinyl ether, showed greater thermal stability compared to those incorporating ODVE. []

Q5: Can this compound be used in the preparation of catalysts?

A: ODVE can be used to create cationic polymer latexes that serve as supports for catalysts. For example, a manganese(III) porphyrin catalyst immobilized on these latexes effectively catalyzes alkene oxidations using sodium hypochlorite or potassium peroxymonosulfate. Notably, these latex-supported catalysts exhibit higher activity compared to their counterparts in solution. []

Q6: What are the applications of ODVE in synthesizing shape-memory materials?

A: ODVE plays a crucial role in developing shape-memory materials. Polymer networks incorporating crystallizable poly(this compound) segments, synthesized through free radical copolymerization with butyl acrylate, exhibit shape memory effects. The crystallizable nature of the polyODVE segments contributes to the material's ability to recover its original shape after deformation. []

Q7: How is ODVE employed in the development of stimuli-responsive materials?

A: ODVE is instrumental in creating stimuli-responsive polymers. For example, amphiphilic block copolymers of ODVE and 2-methoxyethyl vinyl ether (MOVE) exhibit thermosensitive behavior in aqueous solutions. Upon cooling, these copolymers form physical gels due to interactions between the ODVE units, offering potential applications in drug delivery and tissue engineering. [, , ]

Q8: How can the sequence distribution of ODVE in copolymers influence the properties of physical networks?

A: Research indicates that the arrangement of ODVE units within a copolymer significantly impacts the properties of the resulting physical network. For instance, periodic copolymers of ODVE and MOVE form stiffer and more brittle gels compared to their statistical or gradient counterparts. This highlights the importance of controlling monomer sequence for tailoring material properties. []

Q9: What analytical techniques are commonly employed to study ODVE and its derivatives?

A9: Various analytical methods are used to characterize ODVE and its related polymers. These include:

  • Differential Scanning Calorimetry (DSC): Used to study the thermal transitions and phase behavior of ODVE and its polymers, such as identifying its crystalline forms and glass transition temperatures. [, , ]
  • X-ray Diffraction: Provides insights into the crystal structure and molecular arrangement within different polymorphic forms of ODVE. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify ODVE in complex mixtures, such as plant extracts where it naturally occurs. [, ]

Q10: What is known about the environmental fate of this compound?

A: Studies investigating the degradation of ODVE adsorbed on alumina particles indicate it readily hydrolyzes to form 1-octadecanol, highlighting its potential for environmental breakdown. Further research is needed to fully understand its degradation pathways and potential environmental impact. []

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